molecular formula C20H29N2O3- B14319735 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate CAS No. 111882-94-1

1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate

Cat. No.: B14319735
CAS No.: 111882-94-1
M. Wt: 345.5 g/mol
InChI Key: CNBFFDJZVPMTII-UHFFFAOYSA-M
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Description

1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The unique structure of this compound makes it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine and diketone precursors to form the pyrazole ring.

    Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions using suitable reagents.

    Carbonate Formation: The final step involves the reaction of the pyrazole derivative with ethylhexyl chloroformate to form the carbonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for controlled synthesis.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole: A similar pyrazole derivative with different substituents.

    1-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole: Another related compound with a methylphenyl group.

Uniqueness

1-(4,4-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-ethylhexyl carbonate is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

CAS No.

111882-94-1

Molecular Formula

C20H29N2O3-

Molecular Weight

345.5 g/mol

IUPAC Name

[1-(4,4-dimethyl-2-phenyl-3H-pyrazol-5-yl)-2-ethylhexyl] carbonate

InChI

InChI=1S/C20H30N2O3/c1-5-7-11-15(6-2)17(25-19(23)24)18-20(3,4)14-22(21-18)16-12-9-8-10-13-16/h8-10,12-13,15,17H,5-7,11,14H2,1-4H3,(H,23,24)/p-1

InChI Key

CNBFFDJZVPMTII-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C(C1=NN(CC1(C)C)C2=CC=CC=C2)OC(=O)[O-]

Origin of Product

United States

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